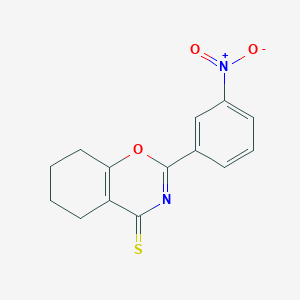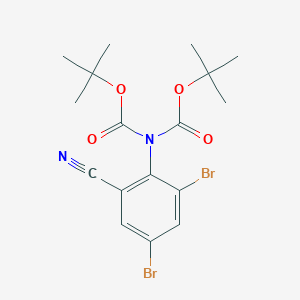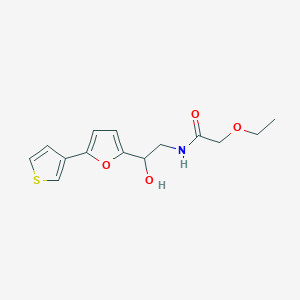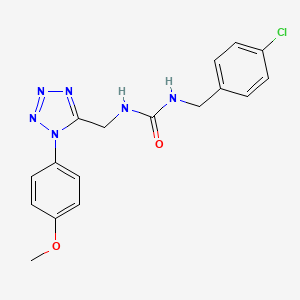
4-Ethenyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyloxane, also known as 4-vinyltetrahydro-2H-pyran , is a chemical compound with the molecular weight of 112.17 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
4-Ethenyloxane is a liquid at room temperature . It has a molecular weight of 112.17 . More specific physical and chemical properties such as its density, melting point, boiling point, and solubility are not provided in the available resources .
Scientific Research Applications
Polymer Synthesis and Functionalization
- Copolymer Synthesis : Functional copolymers of ethene and similar compounds were synthesized, showing that the content of the vinyl compound influences polymeric properties (Kaminsky, Arrowsmith, & Winkelbach, 1996).
- Polymerization Catalysts : Studies on polymerization of compounds like 4-ethynylbiphenyl using various catalysts demonstrated the importance of catalyst choice in achieving desired polymer properties (Tak, Jin, & Gal, 2017).
Environmental Remediation
- Biodegradation of Pollutants : Research on the biodegradation of 1,4-dioxane in aquifers suggests that certain gases like ethane can stimulate biological degradation, offering insights into environmental cleanup methods (Hatzinger et al., 2017).
- UV/Hydrogen Peroxide Process : The degradation mechanism of 1,4-dioxane in dilute aqueous solution using UV and hydrogen peroxide was studied, providing a method for water purification (Stefan & Bolton, 1998).
Reaction Mechanisms and Intermediates
- Study of Reactive Intermediates : Research on the catalytic carbomagnesation reaction involving ethene derivatives revealed the isolation and structures of various intermediates, contributing to the understanding of reaction pathways (Fischer, Walther, Gebhardt, & Görls, 2000).
- Fluorescent Probe Design : The design of polysiloxane-based fluorescent probes for detecting specific compounds demonstrated the application of vinyl compounds in sensor technology (Wang, Zuo, & Feng, 2020).
Mechanism of Action
The mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect . This usually involves the interaction of the compound with specific molecular targets such as enzymes or receptors . The specific mechanism of action for 4-Ethenyloxane is not provided in the available resources.
Safety and Hazards
4-Ethenyloxane is associated with certain hazards. It has been assigned the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .
properties
IUPAC Name |
4-ethenyloxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7-3-5-8-6-4-7/h2,7H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLAHJAJWGJIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66956-76-1 |
Source


|
| Record name | 4-ethenyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)
![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2873318.png)



![1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2873326.png)
![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)



![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)

